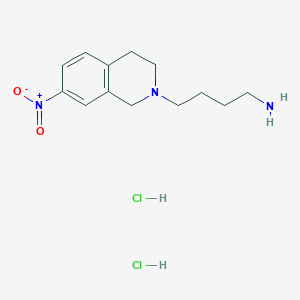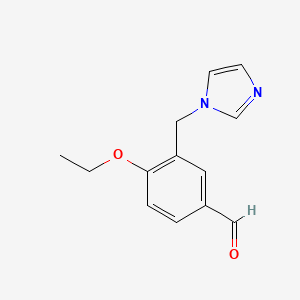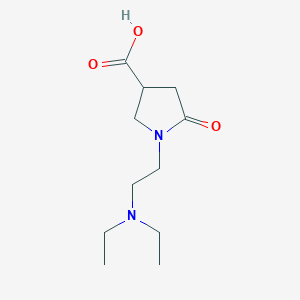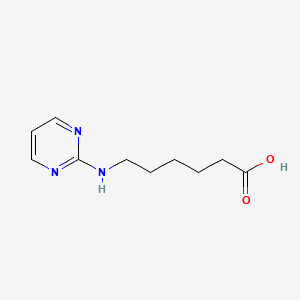
6-(Pyrimidin-2-ylamino)hexanoic acid
Descripción general
Descripción
6-(Pyrimidin-2-ylamino)hexanoic acid is a chemical compound with the empirical formula C10H15N3O4 . It is a heterocyclic compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .
Molecular Structure Analysis
The molecular formula of this compound is C10H15N3O2 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Transdermal Permeation Enhancers
Pyrimidine derivatives have been explored for their potential as transdermal permeation enhancers. For example, esters and amides of hexanoic acid substituted with tertiary amino groups have been tested on human skin to facilitate the transdermal delivery of therapeutic agents. Such compounds have shown promising results in enhancing the skin's permeability, thereby improving the efficacy of transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Antimicrobial and Antitumor Agents
Pyrimidine-based ligands and their metal complexes have been synthesized and characterized for their antimicrobial activities. These compounds demonstrate mild to very good antimicrobial properties, with certain metal complexes showing significant potential as drugs due to their binding affinity with drug targets (Chioma et al., 2018). Additionally, novel pyrrolo[2,3-d]pyrimidines have been designed as potential antitumor agents, targeting key enzymes in nucleotide biosynthesis and demonstrating significant antiproliferative potencies (Xing et al., 2017).
Photophysical Properties and pH-Sensing Applications
Pyrimidine-phthalimide derivatives, designed as donor–π–acceptor compounds, exhibit solid-state fluorescence and solvatochromism. These properties suggest their potential for developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidine derivatives in materials science and sensor technology (Yan et al., 2017).
Inhibition of Histone Deacetylases (HDACs)
Pyrimidine-based hydroxamic acids have been synthesized as potential HDAC inhibitors, playing a crucial role in the transcriptional regulation of genes. These compounds, by modulating HDAC activity, offer therapeutic potential for treating various diseases associated with aberrant gene expression (Jakubkienė et al., 2022).
Dual Inhibitors of TS and AICARFTase
Pyrimidine derivatives have been developed as dual inhibitors of key enzymes in nucleotide biosynthesis, showing promise as antitumor agents. These compounds, by targeting both thymidylate and purine nucleotide biosynthesis, exhibit potential for the development of novel cancer therapies (Liu et al., 2016).
Propiedades
IUPAC Name |
6-(pyrimidin-2-ylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTIDVUAPOIARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



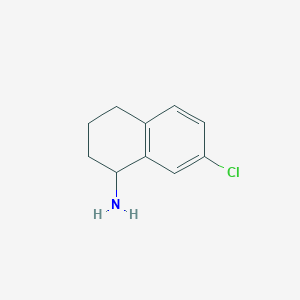
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
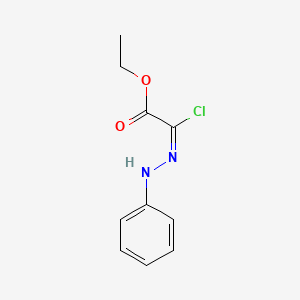
![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)


![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)

